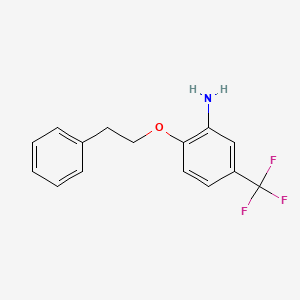

2-(Phenethyloxy)-5-(trifluoromethyl)aniline

Description

Significance of Fluorinated Organic Molecules in Contemporary Chemistry

The introduction of fluorine into organic molecules can dramatically alter their properties. google.com The high electronegativity of fluorine and the strength of the carbon-fluorine bond often lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. nbinno.com These modifications can significantly improve the efficacy and pharmacokinetic profiles of drug candidates. nbinno.com Consequently, an estimated 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. researchgate.net The trifluoromethyl group (-CF3), in particular, is a common substituent used to enhance the biological activity and stability of compounds. nbinno.cominnospk.com

The unique properties of fluorinated compounds also extend to materials science, where they are used in the creation of polymers with high thermal stability and chemical resistance, as well as materials with low surface energy for applications such as non-stick coatings. google.comnbinno.com

Overview of Aromatic Amines as Pivotal Building Blocks in Organic Synthesis

Aromatic amines, including anilines, are fundamental building blocks in organic synthesis. google.com The amino group can act as a nucleophile or be transformed into a wide array of other functional groups, making these compounds highly versatile intermediates. google.com For instance, they can undergo diazotization to form diazonium salts, which are highly reactive species that can be converted into a variety of substituents. nih.gov Furthermore, the amino group can be acylated, alkylated, or used in coupling reactions to construct more complex molecular architectures. nih.gov The presence of an aromatic ring also allows for electrophilic substitution reactions, further expanding their synthetic utility. nih.gov Their role is crucial in the synthesis of a vast range of industrial and pharmaceutical products. google.commdpi.com

Contextualization of 2-(Phenethyloxy)-5-(trifluoromethyl)aniline within Advanced Chemical Research

This compound is a substituted aniline (B41778) that incorporates both a trifluoromethyl group and a phenethyloxy substituent. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural features place it firmly within the realm of advanced chemical research. The trifluoromethyl group suggests potential applications in medicinal chemistry and agrochemical development, leveraging the common benefits of fluorination. nbinno.cominnospk.com The phenethyloxy group adds a degree of flexibility and lipophilicity that could be explored in the design of new bioactive molecules. mdpi.com

Chemical suppliers list this compound as a biochemical for proteomics research, indicating its use as a tool or intermediate in the study of proteins. scbt.comscbt.com Its structural similarity to other researched trifluoromethylanilines suggests it could be a valuable building block for the synthesis of novel compounds with desired biological or material properties.

For instance, the closely related compound, 2-Methoxy-5-(trifluoromethyl)aniline, serves as a key intermediate in the synthesis of various pharmaceuticals, including antihistamines and antipsychotics, as well as in the production of herbicides, fungicides, and insecticides. nbinno.comchemimpex.comcymitquimica.com Research on other substituted trifluoromethylanilines has explored their potential as antimicrobial agents and their utility in the synthesis of complex heterocyclic compounds with biological activity. mdpi.comuj.ac.za

The synthesis of such fluorinated anilines can be approached through various methods, including the reduction of the corresponding nitroaromatic compounds. For example, 2-Methoxy-5-(trifluoromethyl)aniline can be prepared from 4-methoxy-3-nitrobenzotrifluoride (B1360095) via catalytic hydrogenation. chemicalbook.com Similar strategies could likely be employed for the synthesis of this compound.

While detailed experimental findings on this compound are limited, its constituent parts—the substituted aniline core, the trifluoromethyl group, and the phenethyloxy side chain—position it as a compound of interest for further investigation in the development of new functional molecules.

Chemical Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H14F3NO | scbt.com |

| Molecular Weight | 281.28 g/mol | scbt.com |

Table 2: Properties of the related compound 2-Methoxy-5-(trifluoromethyl)aniline

| Property | Value | Source |

| CAS Number | 349-65-5 | nbinno.com |

| Molecular Formula | C8H8F3NO | cymitquimica.com |

| Molecular Weight | 191.15 g/mol | chemicalbook.com |

| Melting Point | 74-78 °C | nbinno.com |

| Boiling Point | 235-237 °C | nbinno.com |

| Appearance | White to light yellow crystalline powder | nbinno.com |

| Solubility | Soluble in organic solvents such as ethanol (B145695), methanol (B129727), and acetone | nbinno.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c16-15(17,18)12-6-7-14(13(19)10-12)20-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECWWJLGZZBMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity

Electrophilic Aromatic Substitution (EAS) Studies

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. The regiochemical outcome and reaction rate are determined by the substituents present on the aniline (B41778) ring.

The directing effect of a substituent in EAS is a consequence of its ability to stabilize the carbocation intermediate (the sigma complex or arenium ion) that forms upon attack by an electrophile. In 2-(Phenethyloxy)-5-(trifluoromethyl)aniline, three competing influences are at play:

Amino Group (-NH2): As a powerful activating group, the amino group directs incoming electrophiles to the ortho and para positions (C6 and C4, respectively) due to its strong +R (resonance) effect, which effectively stabilizes the positive charge of the intermediate.

Phenethyloxy Group (-OCH2CH2C6H5): The ether oxygen behaves similarly to the amino nitrogen, acting as an activating, ortho-, para-director through a +R effect. It directs electrophiles to positions C1 and C3.

Trifluoromethyl Group (-CF3): This group is strongly deactivating and a meta-director. Its powerful -I (inductive) effect withdraws electron density from the ring, destabilizing the carbocation intermediate at the ortho and para positions (C4 and C6). nih.gov It therefore directs incoming electrophiles to the positions meta to itself (C2 and C6).

The cumulative effect directs the electrophile primarily to the C4 position, which is para to the strongly activating amino group and ortho to the activating phenethyloxy group. The C6 position, while also activated, is sterically hindered by the adjacent bulky phenethyloxy group.

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -NH₂ (Amino) | 1 | +R >> -I | Strongly Activating | Ortho, Para |

| -OCH₂CH₂C₆H₅ (Phenethyloxy) | 2 | +R > -I | Activating | Ortho, Para |

| -CF₃ (Trifluoromethyl) | 5 | -I | Strongly Deactivating | Meta |

Activation: The amino and phenethyloxy groups are considered activating. They donate electron density to the aromatic ring via resonance (+R effect), making the ring more nucleophilic and thus more reactive towards electrophiles. The lone pairs on the nitrogen and oxygen atoms are key to this activation.

Deactivation: The trifluoromethyl group is one of the most powerful electron-withdrawing deactivating groups. nih.gov Its effect is primarily inductive (-I effect), stemming from the high electronegativity of the three fluorine atoms, which pulls electron density away from the ring. researchgate.net This reduction in electron density makes the ring less nucleophilic and slows the rate of EAS.

In this compound, the combined powerful activating effects of the amino and phenethyloxy groups are expected to outweigh the deactivating effect of the single trifluoromethyl group. Consequently, the ring is considered activated towards electrophilic substitution, albeit less so than aniline or phenetole (B1680304) alone.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. libretexts.org This mechanism typically involves the addition of a nucleophile to the ring to form a resonance-stabilized anion known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org

The term "fluorine activation" in the context of SNAr refers to the profound effect of fluorine-containing substituents, such as trifluoromethyl, on the ring's reactivity. The -CF3 group does not act as a leaving group itself but instead activates the ring for nucleophilic attack. masterorganicchemistry.com

The high electronegativity of fluorine results in a strong inductive electron withdrawal (-I effect), which significantly lowers the electron density of the aromatic ring. stackexchange.com This electron deficiency is crucial for the initial attack by a nucleophile. Furthermore, the -CF3 group effectively stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of this rate-determining step. stackexchange.comwyzant.com Therefore, the presence of the trifluoromethyl group at the C5 position makes the entire aromatic ring more susceptible to SNAr, should a suitable leaving group (like a halide) be present at a position ortho or para to it. The reaction rate for SNAr is generally enhanced by the presence of electron-withdrawing groups and is faster with fluorine as a leaving group compared to other halogens, precisely because the high electronegativity of fluorine better stabilizes the transition state leading to the Meisenheimer complex. masterorganicchemistry.com

C-H Functionalization and Cross-Coupling Reactions

Modern synthetic methods have enabled the direct functionalization of carbon-hydrogen (C-H) bonds, offering more efficient pathways to complex molecules by avoiding pre-functionalized starting materials.

Direct C-H trifluoromethylation introduces a CF3 group directly onto an aromatic ring. This transformation is of high interest as the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of pharmaceutical candidates. nih.gov Several methods have been developed for the direct trifluoromethylation of anilines, often employing radical-based mechanisms. nih.gov

These reactions typically utilize electrophilic trifluoromethylating reagents, such as Togni's or Langlois' reagents, in the presence of a catalyst or initiator (e.g., visible light, metal catalyst). nih.govresearchgate.netnih.gov The reaction proceeds via the generation of a trifluoromethyl radical (•CF3), which then attacks the electron-rich aniline ring.

For this compound, the regioselectivity of a direct C-H trifluoromethylation would be dictated by the same electronic principles governing EAS. The incoming •CF3 radical would preferentially attack the most nucleophilic positions. Therefore, substitution would be expected to occur at the C4 position, which is highly activated by both the amino and phenethyloxy groups.

| Reagent Name | Chemical Name | Typical Conditions |

|---|---|---|

| Togni's Reagent I | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Metal catalysis (e.g., Cu, Ni) or radical initiation researchgate.net |

| Togni's Reagent II | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | Metal catalysis, photoredox catalysis |

| Langlois' Reagent | Sodium triflinate (CF₃SO₂Na) | Oxidant (e.g., t-BuOOH), visible light nih.gov |

| Umemoto's Reagent | S-(Trifluoromethyl)dibenzothiophenium salts | Often used for heteroatom trifluoromethylation |

Stereochemical Aspects of Reactions

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For aniline derivatives, stereoselective transformations can be achieved through various strategies, including the use of chiral auxiliaries or catalysts. While specific diastereo- or enantioselective reactions involving this compound are not documented, the general principles can be illustrated with related systems.

Chiral auxiliaries, such as those derived from pseudoephedrine or oxazolidinones, can be temporarily attached to a molecule to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.orgwilliams.edu For example, an acylated derivative of the aniline could undergo diastereoselective alkylation. The auxiliary would then be cleaved to reveal the chiral product. The stereochemical bias is induced by the steric and electronic properties of the chiral auxiliary. osi.lv

Enantioselective catalysis offers a more atom-economical approach. For instance, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common method for preparing chiral α-trifluoromethyl amines. nih.gov Similarly, biocatalytic N-H bond insertion reactions have been developed for the enantioselective synthesis of α-trifluoromethyl amino esters from aniline derivatives. acs.org

The mechanism of stereocontrol in these transformations is highly dependent on the chosen methodology. In reactions employing chiral auxiliaries, the auxiliary enforces a specific conformation on the substrate, leading to a facial bias in the approach of the reagent. For instance, in the alkylation of an enolate derived from an amide coupled to a chiral auxiliary, the bulky groups of the auxiliary block one face of the enolate, directing the electrophile to the opposite face. researchgate.net

In enantioselective catalysis, the chiral catalyst or ligand coordinates to the substrate, creating a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. For example, in the hydrogenation of an imine, a chiral metal-ligand complex can preferentially bind to one face of the C=N double bond, leading to the selective formation of one enantiomer of the amine product. The precise mechanism often involves the formation of a diastereomeric transition state between the substrate and the chiral catalyst. nih.gov The study of these mechanisms is crucial for the rational design of new and more efficient stereoselective reactions. rsc.org

Other Synthetic Transformations and Derivatizations

The primary amine group of this compound is expected to readily undergo acylation and amidation reactions. These are fundamental transformations for the protection of the amine, for the synthesis of amides with potential biological activity, or for the introduction of further functionality. The reaction typically involves treatment of the aniline with an acylating agent such as an acid chloride, anhydride (B1165640), or carboxylic acid in the presence of a coupling agent.

For example, the reaction with trifluoroacetic anhydride (TFAA) is a common method for the preparation of trifluoroacetamides, which can be intermediates in the synthesis of trifluoromethylated heterocycles. acs.org The reactivity of the aniline in these transformations will be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing trifluoromethyl group is expected to decrease the nucleophilicity of the amine compared to unsubstituted aniline.

Aniline derivatives are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. Annulation reactions, where a new ring is fused onto the existing aromatic ring, are a powerful tool in this regard. Transition metal-catalyzed annulation reactions of anilines with alkynes or other coupling partners can provide access to indoles, quinolines, and other heterocyclic systems. rsc.orgacs.orgacs.orgresearchgate.net

For instance, rhodium(III)-catalyzed C-H activation and annulation of N-protected anilines with various coupling partners has been shown to be an effective method for the synthesis of substituted indolines. acs.org Similarly, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols can yield substituted quinolines. acs.org While these examples require specific substitution patterns that may not be present in this compound, they highlight the potential for this compound to serve as a building block in heterocycle synthesis. Three-component reactions involving anilines, 1,3-diketones, and a third component can also lead to the formation of substituted anilines and heterocycles. beilstein-journals.org Furthermore, trifluoromethyl-substituted building blocks are often used in the synthesis of various fluorinated heterocycles. researchgate.net

Despite a comprehensive search for spectroscopic and structural analysis data for the chemical compound "this compound," no specific experimental data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR, or high-resolution mass spectrometry could be located in the public domain.

The performed searches for "spectroscopic data of this compound," "¹H NMR spectrum of this compound," "¹³C NMR spectrum of this compound," "¹⁹F NMR spectrum of this compound," "HRMS data for this compound," and "synthesis and characterization of this compound" did not yield any relevant results containing the specific data required to populate the requested article structure.

Similarly, searches in chemical synthesis databases and for the compound's CAS number (180301-35-5) did not provide the necessary spectroscopic characterization details. The information found pertained to related but structurally different compounds.

Therefore, due to the absence of the foundational scientific data required to fulfill the user's request for a detailed article structured around the spectroscopic characterization of "this compound," it is not possible to generate the requested content.

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2-(Phenethyloxy)-5-(trifluoromethyl)aniline is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The presence of the aniline (B41778) moiety is typically confirmed by the N-H stretching vibrations of the primary amine group, which are expected in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated to appear around 3100-3000 cm⁻¹.

The ether linkage in the phenethyloxy group gives rise to characteristic C-O stretching vibrations, which are typically observed in the 1260-1000 cm⁻¹ range. The trifluoromethyl group, a strong electron-withdrawing substituent, exhibits intense absorption bands corresponding to the C-F stretching modes, generally found in the region of 1350-1100 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) rings are expected to produce signals in the 1600-1450 cm⁻¹ range.

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3500-3300 |

| Aromatic (C-H) | Stretching | 3100-3000 |

| Ether (C-O) | Stretching | 1260-1000 |

| Trifluoromethyl (C-F) | Stretching | 1350-1100 |

Note: The data in this table is illustrative and represents expected frequency ranges for the given functional groups based on established spectroscopic correlations.

FT-Raman Spectroscopy

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides valuable information about the vibrational modes of a molecule. While FT-IR is particularly sensitive to polar functional groups, FT-Raman is more effective for non-polar groups and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the phenethyl group. The symmetric stretching vibrations of the trifluoromethyl group would also be Raman active. The combination of both FT-IR and FT-Raman data allows for a more comprehensive assignment of the vibrational modes of the molecule.

X-ray Diffraction (XRD) Crystallography

Determination of Solid-State Molecular Structure and Conformation

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1489.1 |

Note: The data in this table is hypothetical and serves as an example of the type of information obtained from an X-ray diffraction experiment. Actual values would need to be determined experimentally.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of this compound are arranged in the solid state. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. The primary amine group of the aniline moiety is capable of acting as a hydrogen bond donor, while the oxygen atom of the ether linkage and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. These interactions play a critical role in the stability and physical properties of the crystalline material. Analysis of the crystal structure would allow for a detailed description of these interactions and their influence on the supramolecular architecture.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium to large-sized molecules. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties.

A fundamental step in any computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used to perform these calculations. researchgate.netnih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Table 1: Representative Calculated Structural Parameters for Aniline (B41778) Derivatives using DFT Note: Data is for analogous compounds, not 2-(Phenethyloxy)-5-(trifluoromethyl)aniline.

| Parameter | Compound | Method/Basis Set | Calculated Value |

| C-Cl Bond Length | 2-chloro-5-(trifluoromethyl)aniline | B3LYP/6-31G(3df, 3pd) | 1.74 Å |

| C-N Bond Length | Aniline | CIS/6-31G* | ~1.39 Å |

| NH₂ Dihedral Angle | 2-chloro-5-(trifluoromethyl)aniline | B3LYP/6-311++G(d,p) | 33.3° |

Calculation of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. scholarsresearchlibrary.com By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. asianpubs.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by empirical factors to improve agreement with experimental data. asianpubs.org

For various substituted anilines, studies have shown a strong correlation between scaled theoretical frequencies and experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netasianpubs.org This allows for the confident assignment of vibrational modes to specific molecular motions, such as C-H stretching, N-H bending, or C-F stretching. researchgate.net For example, in studies of 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline, DFT calculations at the B3LYP/6-311G(d,p) level were used to assign the observed bands in the experimental spectra, providing a detailed understanding of the molecule's vibrational characteristics. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Trifluoromethyl Aniline Analog Note: Data is for a representative trifluoromethyl aniline derivative.

| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) |

| N-H Asymmetric Stretch | 3480 | 3475 |

| N-H Symmetric Stretch | 3390 | 3385 |

| C-H Stretch | 3070 | 3065 |

| C=C Stretch (Aromatic) | 1620 | 1618 |

| N-H Bending | 1580 | 1575 |

| C-F Stretch | 1330 | 1325 |

Exploration of Reaction Mechanisms and Transition States

Computational chemistry, and DFT in particular, is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of a reaction, providing insight into its kinetics.

When a reaction can produce multiple stereoisomers, DFT can be used to rationalize why one is formed preferentially. By calculating the energies of the different transition states leading to each stereoisomer, the pathway with the lower activation energy can be identified as the favored one.

This approach has been applied to understand stereoselective reactions involving aniline derivatives. For example, the radical-tandem reaction of aniline derivatives with a chiral furanone was shown to proceed stereoselectively. rsc.org Computational modeling of the diastereomeric transition states in such a reaction would allow for a quantitative rationalization of the observed product distribution, attributing the selectivity to specific steric or electronic interactions.

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including DFT, aimed at solving the Schrödinger equation to describe the electronic structure of molecules. These methods provide a deep understanding of electron distribution and molecular orbitals.

The distribution of electrons within a molecule is fundamental to its chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps are a key tool for visualizing this distribution. echemcom.com MEP surfaces are color-coded to represent the electrostatic potential, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Assessment of Substituent Effects on Chemical Properties

Theoretical and computational studies on aniline derivatives provide significant insights into how substituents alter the molecule's electronic structure and, consequently, its chemical properties. In this compound, the aniline core is functionalized with two distinct groups: a phenethyloxy group (-OCH₂CH₂Ph) at the ortho position and a trifluoromethyl group (-CF₃) at the meta position relative to the phenethyloxy group (para to the amino group). The interplay of these substituents' electronic effects is crucial in defining the molecule's reactivity, basicity, and intermolecular interaction potential.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a weak negative resonance effect (-R). mdpi.com Its presence on the aromatic ring significantly decreases the electron density of the π-system and reduces the basicity of the aniline nitrogen. Computational analyses on various trifluoromethyl-substituted anilines have consistently shown that the -CF₃ group enhances the acidity of the N-H protons, making them better hydrogen bond donors. mdpi.comresearchgate.net

Conversely, the phenethyloxy group is generally considered an electron-donating group. The ether oxygen atom can donate its lone-pair electrons to the aromatic ring via the resonance effect (+R), which increases the electron density on the ring. This is partially counteracted by the inductive electron-withdrawing effect (-I) of the electronegative oxygen atom. In alkoxy-substituted anilines, the net effect is typically electron-releasing, which enhances the basicity of the amino group. nih.gov

| Substituent | Position (relative to -NH₂) | Primary Electronic Effect | Impact on Aniline Basicity |

| Phenethyloxy (-OCH₂CH₂Ph) | 2 (ortho) | Electron-donating (+R > -I) | Increase |

| Trifluoromethyl (-CF₃) | 5 (para) | Electron-withdrawing (-I, -R) | Strong Decrease |

This interactive table summarizes the expected electronic effects of the substituents based on established principles in physical organic chemistry.

Supramolecular Interactions and Hydrogen Bonding Studies

The architecture of this compound contains multiple functional groups capable of engaging in a variety of supramolecular interactions, which are critical in determining its solid-state packing and crystal engineering applications. The primary sites for these interactions are the amino group (-NH₂), the ether oxygen of the phenethyloxy moiety, the fluorine atoms of the trifluoromethyl group, and the two aromatic rings.

Hydrogen Bonding: The amino group is the most significant site for hydrogen bonding, acting as both a hydrogen bond donor (via the two N-H bonds) and a weaker hydrogen bond acceptor (via the nitrogen lone pair). bohrium.com This allows for the formation of common intermolecular hydrogen bonds such as N-H···N and N-H···O. physchemres.org In the solid state, the ether oxygen is a potent hydrogen bond acceptor, making N-H···O interactions a highly probable motif for linking molecules into chains or dimers. Computational studies on analogous systems have quantified the energies of such hydrogen bonds, typically finding N-H···O bonds to be stronger and more stabilizing than N-H···N bonds. researchgate.net

Weak Hydrogen Bonds and Other Interactions: Beyond classical hydrogen bonds, weaker interactions involving the trifluoromethyl group and aromatic C-H bonds play a crucial role in stabilizing the crystal lattice. The highly electronegative fluorine atoms of the -CF₃ group can act as weak hydrogen bond acceptors in C-H···F interactions. researchgate.netresearchgate.net While individually weak, the cumulative effect of multiple C-H···F bonds can be significant for molecular self-assembly. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Significance |

| Classical H-Bond | Amino (-NH) | Ether (-O-) | 15 - 40 | Primary motif for chain/dimer formation |

| Classical H-Bond | Amino (-NH) | Amino (-N) | 10 - 30 | Can form extended networks |

| Weak H-Bond | Aryl/Alkyl (C-H) | Trifluoromethyl (-F) | 2 - 10 | Stabilizes 3D crystal packing researchgate.net |

| C-H···π Interaction | Aryl/Alkyl (C-H) | Phenyl Ring (π-system) | 5 - 15 | Directional interaction contributing to packing |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 10 - 50 | Major contributor to crystal cohesion |

This interactive table outlines the potential non-covalent interactions in this compound, with typical energy ranges derived from computational studies on analogous molecular systems.

Applications in Advanced Materials Science Research

Surface Modification and Property Tuning

Following extensive research, no specific studies or detailed findings on the application of 2-(Phenethyloxy)-5-(trifluoromethyl)aniline in the surface modification of materials or for property tuning in advanced materials science have been identified in the available scientific literature.

General research indicates that aniline (B41778) derivatives can be utilized in the development of advanced materials, including polymers and coatings, due to their chemical structure. For instance, the amine group can interact with various surfaces, and the presence of a trifluoromethyl group can influence properties such as thermal stability and chemical resistance. However, specific research data, detailed findings, or data tables relating to This compound are not available.

Therefore, it is not possible to provide detailed research findings or data tables for this specific compound within the context of surface modification and property tuning.

Derivatization and Structure Reactivity Relationships of 2 Phenethyloxy 5 Trifluoromethyl Aniline

Modifications at the Aniline (B41778) Nitrogen

The primary amino group of 2-(phenethyloxy)-5-(trifluoromethyl)aniline is a key site for derivatization, functioning as a nucleophile in various reactions. Common modifications include N-acylation and N-alkylation, which are fundamental transformations in organic synthesis.

N-Alkylation: Amines can also undergo alkylation with alkyl halides. ncert.nic.in The reaction of this compound with alkyl halides would introduce an alkyl group onto the nitrogen atom. A significant challenge in the N-alkylation of primary anilines is the potential for over-alkylation, leading to mixtures of secondary and tertiary amines. The use of specific catalysts, such as certain iridium and ruthenium complexes, can facilitate the N-alkylation of anilines with alcohols, offering a greener alternative to alkyl halides. nih.gov The reaction conditions, including the choice of base and solvent, can be optimized to favor mono-alkylation. researchgate.netrsc.org For instance, the use of cesium fluoride-celite in acetonitrile (B52724) has been shown to be an effective combination for the N-alkylation of various nitrogen-containing compounds, including anilines. researchgate.net

Illustrative Data Table: Predicted Relative Reactivity in N-Acylation

| Derivative of this compound | Predicted Relative Rate of Acylation | Rationale |

| 4-Methoxy-2-(phenethyloxy)-5-(trifluoromethyl)aniline | Faster | The additional electron-donating methoxy (B1213986) group at the para position increases the nucleophilicity of the aniline nitrogen. |

| 4-Nitro-2-(phenethyloxy)-5-(trifluoromethyl)aniline | Slower | The strong electron-withdrawing nitro group at the para position significantly decreases the nucleophilicity of the aniline nitrogen. |

| This compound | Baseline | Reference compound. |

This table is illustrative and based on general principles of electronic substituent effects.

Chemical Transformations Involving the Phenethyloxy Moiety

The phenethyloxy group offers additional sites for chemical modification, primarily through cleavage of the ether bond or electrophilic substitution on the phenyl ring of the phenethyl group.

Ether Cleavage: The ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. wikipedia.orglibretexts.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an alkyl aryl ether, the cleavage typically yields a phenol (B47542) and an alkyl halide because the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution. masterorganicchemistry.comlibretexts.org Therefore, treatment of this compound with a strong acid would be expected to produce 2-amino-4-(trifluoromethyl)phenol (B112647) and phenethyl halide. The reaction mechanism can be either SN1 or SN2, depending on the stability of the potential carbocation intermediate. libretexts.org

Electrophilic Aromatic Substitution: The phenyl ring of the phenethyl group is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The substitution pattern will be directed by the activating alkyl group, favoring substitution at the ortho and para positions. The specific conditions of the reaction would need to be carefully controlled to avoid reactions on the more activated aniline ring.

Illustrative Data Table: Expected Products of Ether Cleavage

| Starting Material | Reagent | Expected Major Products |

| This compound | Excess HBr, heat | 2-Amino-4-(trifluoromethyl)phenol and 1-bromo-2-phenylethane |

| This compound | Excess HI, heat | 2-Amino-4-(trifluoromethyl)phenol and 1-iodo-2-phenylethane |

This table presents expected products based on established ether cleavage mechanisms.

Reactions at the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally unreactive under many conditions. acs.org However, under forcing conditions, it can undergo transformations such as hydrolysis.

Hydrolysis: The hydrolysis of an aryl trifluoromethyl group to a carboxylic acid is a challenging transformation that typically requires harsh conditions, such as treatment with strong acids at high temperatures. acs.org For example, the use of fuming sulfuric acid and boric acid has been reported for the hydrolysis of trifluoromethyl groups on triarylphosphines. rsc.orgrsc.orgnih.gov The reaction proceeds through a proposed mechanism involving protonation and subsequent nucleophilic attack by water. researchgate.net Applying such conditions to this compound would likely lead to the formation of 4-amino-3-(phenethyloxy)benzoic acid, although the harsh conditions could also lead to degradation of other parts of the molecule. The rate of hydrolysis can be influenced by the electronic nature of other substituents on the ring, with electron-donating groups generally disfavoring the reaction. nih.gov

Illustrative Data Table: General Conditions for Aryl-CF3 Hydrolysis

| Reaction Type | Typical Reagents | General Conditions |

| Hydrolysis | Fuming H2SO4 / Boric Acid | High temperature |

| Hydrolysis | Concentrated H2SO4 | High temperature |

This table provides a general overview of conditions required for the hydrolysis of aryl trifluoromethyl groups.

Systematic Investigation of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical transformations are profoundly influenced by the electronic properties of its substituents. The Hammett equation provides a framework for quantifying these effects. wikipedia.org

The phenethyloxy group at the 2-position acts primarily as an electron-donating group due to the resonance effect of the ether oxygen, which donates electron density to the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the ether. The trifluoromethyl group at the 5-position is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I) and a weak resonance effect (-M). youtube.com

For electrophilic aromatic substitution on the aniline ring, the directing effects of the amino and phenethyloxy groups would reinforce each other, strongly favoring substitution at the positions ortho and para to these groups. However, the strong deactivating effect of the trifluoromethyl group would make such reactions challenging.

The Hammett equation can be used to correlate the reaction rates of a series of substituted anilines with the electronic properties of the substituents. cdnsciencepub.comutexas.edu A Hammett plot of log(k/k₀) versus the substituent constant σ would reveal the sensitivity of the reaction to electronic effects, given by the reaction constant ρ. wikipedia.org For reactions involving nucleophilic attack by the aniline nitrogen, a negative ρ value is expected, indicating that electron-donating groups accelerate the reaction by increasing the electron density on the nitrogen. researchgate.netnih.gov

Illustrative Data Table: Predicted Hammett (σ) Effects on Aniline Nitrogen Basicity

| Substituent (para to Aniline) | Hammett Constant (σp) | Predicted Effect on Basicity |

| -OCH3 | -0.27 | Increase |

| -CH3 | -0.17 | Increase |

| -H | 0.00 | Baseline |

| -Cl | +0.23 | Decrease |

| -CN | +0.66 | Decrease |

| -NO2 | +0.78 | Decrease |

This table is based on standard Hammett constants and illustrates the expected electronic influence of various para-substituents on the basicity of an aniline derivative.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of phenoxyaniline (B8288346) derivatives is an active area of research. google.comgoogle.com Future efforts could focus on developing more sustainable and efficient methods for the synthesis of 2-(Phenethyloxy)-5-(trifluoromethyl)aniline. This could involve the use of greener solvents, a reduction in the number of synthetic steps, and the exploration of catalytic systems that minimize waste and energy consumption. nih.gov For instance, moving away from traditional methods that may use harsh reagents or require stoichiometric amounts of reactants towards catalytic cycles is a key goal in modern organic synthesis. nih.gov Investigating enzymatic or chemo-enzymatic routes could also offer highly selective and environmentally benign alternatives to conventional synthetic pathways.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reactivity of this compound is crucial for its application in more complex molecular architectures. Future research should aim to elucidate the mechanisms of key transformations involving this compound. For example, kinetic and mechanistic studies on its reactions, such as etherification or reactions involving the aniline (B41778) group, can provide valuable insights into its reactivity profile. rsc.orgresearchgate.net The trifluoromethyl group is known to impart unique electronic properties that can influence reaction pathways, and a detailed mechanistic investigation would clarify its role. cymitquimica.comacs.org Such studies could employ a combination of experimental techniques, including kinetic analysis and spectroscopic methods, to map out reaction intermediates and transition states. rsc.org

Exploration of New Applications in Advanced Functional Materials

Aniline derivatives are foundational in the development of a wide range of functional materials, including conductive polymers and materials for electronic devices. nih.govnih.govrsc.orgresearchgate.netrsc.org The specific structural features of this compound, such as the flexible phenethyloxy chain and the electron-withdrawing trifluoromethyl group, make it an intriguing candidate for the synthesis of novel polymers and functional materials. Future research could explore its polymerization to create materials with unique optical, electronic, or thermal properties. nih.govnih.govrsc.orgresearchgate.netrsc.org Furthermore, its potential use in the development of sensors or as a component in photo- and electroluminescent materials warrants investigation. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.net

Predictive Modeling and Computational Design of Derivatives

Computational chemistry and in silico modeling offer powerful tools for accelerating the discovery and optimization of new molecules. researchgate.netnih.govnih.govacademindex.com Future research on this compound would greatly benefit from the application of these methods. Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic properties of the molecule, offering insights into its reactivity and potential applications. Furthermore, quantitative structure-activity relationship (QSAR) and pharmacokinetic (ADMET) profiling can be employed to design and screen novel derivatives with enhanced properties for specific applications, such as in medicinal chemistry or materials science. researchgate.netnih.govnih.govacademindex.com This predictive approach can help to prioritize synthetic efforts and guide the development of new compounds with tailored functionalities.

Q & A

Q. What are the recommended synthetic routes for 2-(Phenethyloxy)-5-(trifluoromethyl)aniline, and what challenges arise in achieving regioselectivity?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the phenethyloxy group to a pre-functionalized trifluoromethylaniline scaffold. Key challenges include controlling regioselectivity due to competing reactions at the electron-deficient trifluoromethyl-substituted aromatic ring. Optimizing reaction conditions (e.g., ligand choice, temperature) and protecting amine groups (e.g., Boc protection) can mitigate side reactions .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., C18) and mobile phases like acetonitrile/water with formic acid additives is standard for purity assessment. LCMS (liquid chromatography-mass spectrometry) confirms molecular weight (e.g., m/z 279 [M+H]+ observed in similar aniline derivatives). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves regiochemistry and detects impurities .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation due to the electron-rich aniline group. Store under inert gas (N₂ or Ar) at –20°C in amber vials. Stability assays using accelerated aging (e.g., 40°C/75% RH for 1 week) with HPLC monitoring are recommended to establish shelf-life .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The trifluoromethyl group’s electron-withdrawing effect lowers electron density at the para position, directing nucleophilic attack to the ortho position relative to the phenethyloxy group. Solvent effects (e.g., DMF, THF) are incorporated via polarizable continuum models .

Q. How can contradictory spectroscopic data (e.g., ¹H NMR splitting patterns) for derivatives of this compound be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in substituted anilines). Variable-temperature NMR (VT-NMR) and NOESY/ROESY experiments elucidate conformational equilibria. For example, splitting in aromatic protons may resolve at low temperatures (–40°C) due to slowed rotation around the C–N bond .

Q. What strategies improve the yield of this compound in multi-step syntheses involving sensitive intermediates?

- Methodological Answer : Use flow chemistry to minimize intermediate isolation. For example, telescoped reactions (e.g., nitro reduction followed by immediate phenethylation) reduce degradation. Catalytic systems like Pd/C or Pd(OAc)₂ with ligands (XPhos) enhance efficiency. Yields >70% are achievable with optimized stoichiometry and inert atmospheres .

Applications in Academic Research

Q. How is this compound utilized in medicinal chemistry for target validation?

- Methodological Answer : The compound serves as a building block for kinase inhibitors or GPCR modulators. For example, coupling with pyrimidine or pyrazine scaffolds (via Buchwald-Hartwig amination) generates candidates for structure-activity relationship (SAR) studies. Biological assays (e.g., IC₅₀ determination) validate target engagement .

Q. What role does the trifluoromethyl group play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer : The CF₃ group enhances metabolic stability by resisting cytochrome P450 oxidation. LogP measurements (e.g., 2.5–3.0) and in vitro microsomal assays quantify this effect. Comparative studies with non-fluorinated analogs show extended half-lives in rodent models .

Contradictions and Open Questions

Q. Why do reported yields for similar compounds vary significantly across studies (e.g., 13% vs. 70%)?

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer :

Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). Use orthogonal techniques (e.g., SPR, ITC) to confirm binding affinities. Contradictions may arise from off-target effects or aggregation, which DLS (dynamic light scattering) can detect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.